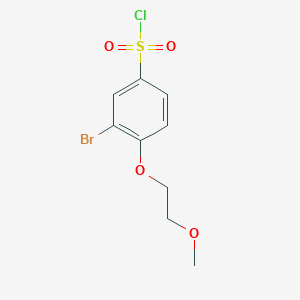

3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

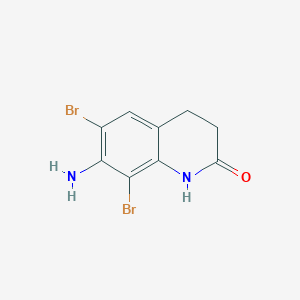

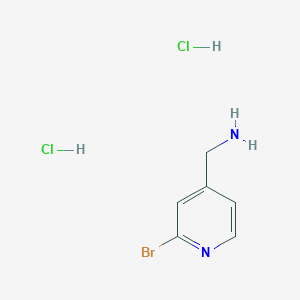

3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1094253-67-4 . It has a molecular weight of 329.6 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrClO4S/c1-14-4-5-15-9-3-2-7 (6-8 (9)10)16 (11,12)13/h2-3,6H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 329.6 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis of Sulfonyl Chlorides

Sulfonyl chlorides, including compounds similar to 3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride, are synthesized in excellent yields through aqueous chlorination. These compounds serve as key intermediates in various chemical syntheses, illustrating the compound's potential role in creating functionalized molecules for further research applications (Kim, Ko, & Kim, 1992).

Michael-induced Ramberg-Bäcklund Reaction

Bromophenyl methoxymethyl sulfides, structurally related to the target compound, participate in the Michael-induced Ramberg-Bäcklund reaction. This reaction is crucial for generating compounds with potential applications in organic synthesis, indicating the utility of such molecules in constructing complex organic frameworks (Vasin, Bolusheva, & Razin, 2003).

Building Blocks for Molecular Electronics

Aryl bromides, akin to this compound, are utilized as precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These compounds are vital for developing molecular electronics, showcasing the potential of such brominated compounds in advanced technological applications (Stuhr-Hansen et al., 2005).

Synthesis and Biological Screening

Compounds structurally similar to this compound have been synthesized and screened for their biological activity. This highlights the potential of such molecules in medicinal chemistry, particularly in the design of new pharmaceuticals with specific biological targets (Rehman et al., 2011).

Mechanism of Action

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonic esters, and sulfonic acids respectively . These reactions suggest that the compound could potentially target proteins or enzymes with these functional groups.

Mode of Action

The mode of action of 3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride is likely through the formation of covalent bonds with its targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic functional groups in biological targets .

Biochemical Pathways

Given its potential to form covalent bonds with amines, alcohols, and phenols, it could potentially affect a wide range of biochemical pathways involving proteins or enzymes with these functional groups .

Pharmacokinetics

6 g/mol) suggests that it could potentially be absorbed in the body. The presence of the sulfonyl chloride group could make the compound susceptible to metabolic reactions, potentially leading to the formation of metabolites with different properties .

Result of Action

The compound’s potential to form covalent bonds with biological targets suggests that it could potentially alter the function of these targets, leading to changes in cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the reactivity of the sulfonyl chloride group could be affected by the pH of the environment . Additionally, the compound’s stability could be affected by temperature and the presence of other reactive species .

Properties

IUPAC Name |

3-bromo-4-(2-methoxyethoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO4S/c1-14-4-5-15-9-3-2-7(6-8(9)10)16(11,12)13/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNFIQCRKAISHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2945308.png)

![4-(4-hydroxy-3-methoxyphenyl)-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2945318.png)

![3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2945326.png)

![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2945327.png)

![1-(4-Chlorophenyl)-3-[(2-{[3-(4-chlorophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2945328.png)

![2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2945331.png)